10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE
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Overview
Description
10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE is a synthetic compound known for its unique structure and significant pharmacological properties. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. This compound has been studied for its potential use as an opioid analgesic due to its high affinity for the mu-opioid receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE involves several steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, which combines an aldehyde with an amine in the presence of an acid catalyst.
Cyclization: The next step is the cyclization of the intermediate to form the tetrahydroisoquinoline structure. This is typically achieved through a cyclization reaction using a strong base.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Final Amination:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly the mu-opioid receptor.
Medicine: Investigated for its potential as an analgesic in pain management.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the mu-opioid receptor in the brain and spinal cord. By binding to this receptor, it activates a signaling pathway that reduces the transmission of pain signals in the nervous system. This leads to analgesia, sedation, and other opioid-like effects.
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with a similar mechanism of action but different chemical structure.
Fentanyl: A synthetic opioid with a higher potency and different pharmacokinetic profile.
Methadone: A synthetic opioid used in pain management and opioid replacement therapy.
Uniqueness
10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE is unique due to its specific structural features, which confer distinct pharmacological properties. Its high affinity for the mu-opioid receptor and potential for use as an analgesic make it a compound of interest in both research and clinical settings.
Properties
IUPAC Name |
10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKNEBHLQADPLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3=CN=C(C=C3C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698121 |
Source
|
Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180802-86-2 |
Source
|
Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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